molecular formula C23H47NO4 B139191 N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine CAS No. 140408-14-6

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine

Cat. No.: B139191
CAS No.: 140408-14-6
M. Wt: 401.6 g/mol
InChI Key: MCEGFLZHNLEUFR-LEWJYISDSA-N
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Description

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine (hereafter referred to as Boc-D-erythro-dihydro-D-sphingosine) is a protected derivative of sphingosine, a critical structural component of sphingolipids. Sphingosine derivatives are pivotal in cellular signaling and membrane biology. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the primary amine, enabling controlled synthetic modifications while preserving stereochemical integrity. The "dihydro" designation indicates saturation of the sphingosine backbone, reducing reactivity at the C4–C5 position, while the D-erythro configuration specifies the stereochemistry (2S,3R) of the amino alcohol. This compound is frequently employed in glycosylation reactions and as an intermediate in synthesizing complex glycosphingolipids .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGFLZHNLEUFR-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472332
Record name FT-0663562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140408-14-6
Record name FT-0663562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Challenges

  • Amine Protection Specificity : The primary amine at C2 must be selectively protected without interfering with the hydroxyl groups at C1, C3, and C4 (in phytosphingosine).

  • Hydroxyl Group Management : Unprotected hydroxyls can lead to undesired side reactions, necessitating temporary protection or inert reaction conditions.

  • Stereochemical Integrity : Preservation of the D-erythro configuration during protection and deprotection steps is critical for biological relevance.

Step-by-Step Preparation Methods

Direct Boc Protection of Sphinganine

The most straightforward method involves reacting sphinganine with di-tert-butyldicarbonate (Boc anhydride) under mild basic conditions:

  • Reaction Setup :

    • Dissolve sphinganine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add triethylamine (Et₃N, 3.0 equiv) as a base to deprotonate the amine.

    • Introduce Boc anhydride (1.5 equiv) dropwise at 0°C under nitrogen.

  • Reaction Progress :

    • Stir the mixture at room temperature for 12–16 hours.

    • Monitor completion via thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (85:15 v/v).

  • Workup and Purification :

    • Quench excess Boc anhydride with aqueous sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, dry over magnesium sulfate (MgSO₄), and concentrate.

    • Purify via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield N-Boc-sphinganine as a colorless oil.

Example Reaction Conditions

ParameterSpecification
SolventDichloromethane (DCM)
BaseTriethylamine (Et₃N)
Protecting AgentDi-tert-butyldicarbonate (Boc₂O)
Temperature0°C → room temperature
Reaction Time16 hours
Yield85–92%

Phytosphingosine-Based Synthesis

For laboratories lacking sphinganine, phytosphingosine serves as a viable precursor. This route requires an additional deoxygenation step:

  • Boc Protection of Phytosphingosine :

    • Protect the amine of phytosphingosine using Boc₂O as described above.

    • Protect the C1 and C3 hydroxyl groups with a di-tert-butylsilylene (DTBS) group:

      • React N-Boc-phytosphingosine with di-tert-butylsilyl dichloride (2.2 equiv) in pyridine.

      • Stir at 40°C for 6 hours, followed by aqueous workup.

  • C4 Hydroxyl Deoxygenation :

    • Convert the C4 hydroxyl to a leaving group (e.g., triflate) using trifluoromethanesulfonic anhydride (Tf₂O) in DCM.

    • Reduce the triflate via hydrogenolysis (H₂, Pd/C) or using a mild reducing agent (e.g., NaBH₄/CuI).

  • Deprotection :

    • Remove the DTBS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    • Purify to isolate N-Boc-sphinganine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like DCM or THF enhance Boc anhydride reactivity while minimizing hydroxyl group participation. Methanol and acetonitrile are avoided due to competing transesterification.

  • Temperature Control : Reactions performed at 0°C initially prevent exothermic side reactions, followed by gradual warming to room temperature to ensure complete conversion.

Catalytic Enhancements

  • DMAP Catalysis : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates Boc protection by stabilizing the reactive intermediate.

  • Microwave Assistance : Reduced reaction times (2–4 hours) are achievable under microwave irradiation (50°C, 150 W).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet, 9H) and the carbamate NH (δ 5.2 ppm, broad).

  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm Boc group incorporation.

  • Mass Spectrometry : ESI-MS m/z calculated for C₂₃H₄₈NO₄ [M+H]⁺: 420.34; observed: 420.3.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30 v/v) with UV detection at 210 nm ensures >95% purity.

  • Melting Point : 89–91°C (lit. 90°C for analogous Boc-sphingoid bases).

Applications and Derivatives

N-Boc-D-erythro-dihydro-D-sphingosine serves as a precursor for:

  • Ceramide Synthesis : Coupling with fatty acids via carbodiimide-mediated amidation.

  • Sphingosine Kinase Inhibitors : Structural modifications to introduce oxadiazole or trifluoromethyl groups enhance target affinity.

  • Isotope-Labeled Probes : Incorporation of ¹³C or ²H labels for metabolic tracing studies .

Scientific Research Applications

Chemistry: In chemistry, N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other functional groups .

Biology: In biological research, this compound is used to study sphingolipid metabolism and signaling pathways. It serves as a precursor for the synthesis of sphingosine-1-phosphate, a potent signaling molecule involved in cell growth, survival, and migration .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sphingosine-1-phosphate analogs are being investigated for their role in treating autoimmune diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialized lipids and as a research tool in the development of new drugs and therapies .

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine involves its conversion to sphingosine-1-phosphate. This conversion is catalyzed by sphingosine kinase. Sphingosine-1-phosphate then interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, triggering various intracellular signaling pathways that regulate cell proliferation, survival, and migration .

Comparison with Similar Compounds

N-Boc-Phytosphingosine

  • Structure : Phytosphingosine features an additional hydroxyl group at C4 compared to sphingosine. Boc protection is applied to the amine, similar to Boc-D-erythro-dihydro-D-sphingosine.
  • Synthesis : Used in glycosphingolipid synthesis via iodosuccinimide-mediated coupling, achieving 48% yield under anhydrous CH₂Cl₂ conditions .
  • Applications : Ideal for generating glycosylated derivatives due to enhanced hydroxyl group reactivity.

Fluorescent Sphingosine Derivatives (e.g., C6-NBD-Cer, Bodipy FL-C5-Ceramide)

  • Structure : These derivatives replace the Boc group with fluorophores (e.g., nitrobenzoxadiazole [NBD] or Bodipy) at the N-terminus.
  • Synthesis : Requires coupling fluorescent tags to the sphingosine backbone, often via acyl chains (e.g., C6-NBD-Cer retains the D-erythro configuration but lacks saturation) .
  • Applications : Used in lipid trafficking studies and live-cell imaging, contrasting with Boc-D-erythro-dihydro-D-sphingosine’s role as a synthetic intermediate.

Methoxycarbonyl-Protected Peptide Derivatives (e.g., Methoxycarbonyl L-Phenylalanine tert-Butyl Ester)

  • Structure : Features methoxycarbonyl and tert-butyl ester groups for dual protection in peptide synthesis.
  • Synthesis : Utilizes silylation and carbamate-forming reactions, analogous to Boc protection strategies in sphingolipids .
  • Applications : Highlights the versatility of tert-butyl-based protection across lipid and peptide chemistry.

Key Comparative Data

Compound Protective Group/Modification Backbone Saturation Stereochemistry Key Application Synthesis Yield (%) Reference
Boc-D-erythro-dihydro-D-sphingosine Boc (amine) Dihydro (saturated) D-erythro (2S,3R) Glycosphingolipid synthesis 48
N-Boc-Phytosphingosine Boc (amine) Dihydro Not specified Glycosylation reactions 48
C6-NBD-Cer NBD (fluorescent tag) Unsaturated D-erythro Lipid trafficking studies N/A
Methoxycarbonyl L-Phe-t-Bu Ester Methoxycarbonyl, t-Bu ester N/A L-configuration Peptide synthesis N/A

Research Findings and Contrasts

  • Synthetic Efficiency : Boc-D-erythro-dihydro-D-sphingosine and N-Boc-phytosphingosine share comparable synthetic yields (~48%) under iodosuccinimide-mediated conditions, underscoring the robustness of Boc protection in sphingolipid chemistry .
  • Functional Versatility : Fluorescent derivatives (e.g., C6-NBD-Cer) prioritize bioimaging utility over synthetic flexibility, whereas Boc-protected compounds enable multi-step organic transformations .
  • Protective Group Stability : Boc groups in sphingosines are stable under anhydrous, acidic, or oxidative conditions, similar to their use in peptide tert-butyl esters .

Biological Activity

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine (Boc-D-erythro-DHS) is a sphingolipid analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular signaling. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of Sphingolipids

Sphingolipids are a class of lipids that play critical roles in cellular structure and signaling. They are involved in various biological processes, including cell growth, differentiation, and apoptosis. Dihydro-sphingosine (DHS) is a key precursor in the biosynthesis of more complex sphingolipids like ceramides and sphingosine-1-phosphate (S1P), which are known to influence cancer progression and inflammation.

The biological activity of Boc-D-erythro-DHS is primarily linked to its ability to modulate sphingolipid metabolism. By acting as a substrate or inhibitor in sphingolipid biosynthesis pathways, it can influence the levels of bioactive sphingolipids such as ceramide and S1P. These changes can lead to alterations in cell signaling pathways that regulate apoptosis and cell survival.

Key Findings on Biological Activity

  • Cytotoxicity : Research indicates that Boc-D-erythro-DHS exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that Boc-D-erythro-DHS has a lower IC50 compared to conventional ceramides like C2 ceramide, indicating enhanced potency in inducing apoptosis in cancer cells (Table 1).
    CompoundCell LineIC50 (μM)
    C2 CeramideMCF-766.5
    Boc-D-erythro-DHSMCF-722.36
    Boc-D-erythro-DHSSKBR310.15
    Boc-D-erythro-DHSMDA-MB23122.36
  • Apoptosis Induction : The compound has been shown to induce apoptosis through mechanisms involving mitochondrial depolarization and activation of caspases. Annexin V binding assays confirm that Boc-D-erythro-DHS promotes early apoptotic events more effectively than traditional ceramides (Figure 1).
  • Selectivity for Cancer Cells : Studies suggest that Boc-D-erythro-DHS displays selective cytotoxicity towards cancer cells while sparing normal cells, such as human dermal fibroblasts (NHDF). This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

Case Studies

Several case studies have highlighted the therapeutic potential of Boc-D-erythro-DHS:

  • Breast Cancer Models : In vitro studies using breast cancer cell lines (MCF-7, MDA-MB231, SKBR3) demonstrated that Boc-D-erythro-DHS significantly reduced cell viability compared to control treatments. The compound's mechanism was linked to enhanced ceramide production, which is known to trigger apoptotic pathways.
  • In Vivo Studies : Animal models treated with Boc-D-erythro-DHS showed reduced tumor growth rates and improved survival outcomes compared to untreated controls. These findings suggest a promising role for this compound in future clinical applications.

Q & A

Q. What are the critical steps in synthesizing N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine while ensuring stereochemical fidelity?

The synthesis involves protecting the primary amine of D-erythro-dihydro-sphingosine with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions. Key steps include:

  • Amino Protection : Reacting the sphingosine derivative with Boc anhydride in dichloromethane (DCM) at 0–4°C to prevent racemization.
  • Chiral Integrity : Using chiral auxiliaries or asymmetric catalysis (e.g., Ru-SYNPHOS catalysts) to retain the erythro configuration, as demonstrated in sphingosine syntheses by Blanc et al. .
  • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) removes diastereomeric impurities. Kim et al. (2006) achieved 65–75% yields for analogous sphingosines using cyclic sulfate intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation :
    • ¹H/¹³C NMR : The Boc group shows tert-butyl signals at δ ~1.3 ppm (¹H) and δ ~28 ppm (¹³C). The erythro configuration is confirmed via vicinal coupling constants (J = 3–4 Hz for dihydroxy protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular weight (e.g., expected [M+H]⁺ for C₁₇H₃₄NO₄: 316.2487).
  • Purity Assessment : Reverse-phase HPLC (C18 column, 90:10 water/acetonitrile gradient, UV detection at 210 nm) ensures ≥98% purity, as per Thermo Scientific protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Contradictions often arise from differences in metabolism, cellular uptake, or microenvironmental factors. Methodological strategies include:

  • Pharmacokinetic Profiling : Use LC-MS to track metabolite formation (e.g., deprotected sphingosine) in plasma/tissue homogenates.
  • Permeability Assays : Compare Caco-2 monolayer permeability with in vivo bioavailability studies.
  • Co-Culture Systems : Mimic in vivo conditions (e.g., endothelial cell-fibroblast co-cultures) to assess activity in context-dependent models, as validated for related sphingolipids .

Q. What experimental strategies enhance the stability of N-Boc-sphingosine derivatives in aqueous buffers during long-term assays?

  • pH Optimization : Buffering at pH 4–5 minimizes Boc group hydrolysis.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) and storage at -80°C under argon extends stability.
  • Periodic Stability Testing : Monitor degradation via HPLC every 3 months, following GLPBIO’s quality control guidelines .

Q. How should researchers design experiments to investigate the role of this compound in ceramide-mediated apoptosis pathways?

  • Dose-Response Studies : Use concentrations from 1–50 µM in cell lines (e.g., Jurkat or HeLa) to correlate caspase-3 activation with ceramide levels.
  • Knockdown Controls : siRNA targeting serine palmitoyltransferase (SPT) validates specificity in ceramide synthesis pathways.
  • Lipidomics : LC-MS/MS quantifies endogenous ceramide species after treatment, as described for N-acetyl-dihydro-sphingosine derivatives .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting NMR data for N-Boc-sphingosine derivatives, and how can they be avoided?

  • Pitfall : Overlapping signals from diastereomers or residual solvents.
  • Solutions :
    • Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve spin systems.
    • Compare experimental data with computational predictions (e.g., ACD/Labs NMR Suite) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Scale-Up Modifications : Replace silica chromatography with flash chromatography or centrifugal partition chromatography (CPC) for higher throughput.
  • Catalytic Optimization : Screen palladium or ruthenium catalysts for Boc deprotection/reprotection cycles, improving yields to >80% as reported by Nakagawa et al. (1990) .

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